molecular formula C7H15ClO2 B132063 3-Chloro-1,1-diethoxypropane CAS No. 35573-93-4

3-Chloro-1,1-diethoxypropane

Cat. No. B132063
CAS RN: 35573-93-4
M. Wt: 166.64 g/mol
InChI Key: NXHONHDWVLPPCS-UHFFFAOYSA-N
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Patent
US04847403

Procedure details

To a boiling solution of 2-(2-methylphenyl)-3-methylbutyronitrile (Herz W., J.Am.Chem.Soc. 80, 3139, 1958) (207.9 g) and 86% 3,3-diethoxypropylchloride (154 g) in anhydrous toluene (1250 ml) is dropped during about 50 minutes under stirring 107.7 g of a 50% toluenic sodium amide suspension (NaNH2 content 53.8 g) and the mixture is refluxed under continuous stirring for 6 hours. On subsequent cooling, the stirred mixture is diluted with water (300 ml), the toluenic portion is separated and the aqueous phase is extracted with toluene. The organic solutions are combined, washed with water and saturated brine (aqueous sodium chloride solution) until the reaction is neutral, and then it is dried over anhydrous sodium sulfate. Finally, the solvent is evaporated under reduced pressure and the residue is distilled to give 302.9 g (83.2%) of 5,5-diethoxy-2-isopropyl-2-(2-methylphenyl-valeronitrile, b.p. 102° to 104° C. at 4 Pa.
Quantity
207.9 g
Type
reactant
Reaction Step One
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
1250 mL
Type
solvent
Reaction Step One
Quantity
53.8 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([CH:11]([CH3:13])C)[C:9]#[N:10].[CH2:14]([O:16][CH:17]([O:21]CC)[CH2:18][CH2:19]Cl)C.[NH2-].[Na+]>C1(C)C=CC=CC=1.O>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([CH2:11][CH2:13][CH3:14])[C:9]#[N:10].[CH2:1]=[CH:2][CH2:19][CH2:18][C:17]([OH:16])=[O:21] |f:2.3|

Inputs

Step One
Name
Quantity
207.9 g
Type
reactant
Smiles
CC1=C(C=CC=C1)C(C#N)C(C)C
Name
Quantity
154 g
Type
reactant
Smiles
C(C)OC(CCCl)OCC
Name
Quantity
1250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
53.8 g
Type
reactant
Smiles
[NH2-].[Na+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
under continuous stirring for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed
CUSTOM
Type
CUSTOM
Details
the toluenic portion is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with toluene
WASH
Type
WASH
Details
washed with water and saturated brine (aqueous sodium chloride solution) until the reaction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
it is dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Finally, the solvent is evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=C(C=CC=C1)C(C#N)CCC
Name
Type
product
Smiles
C=CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.